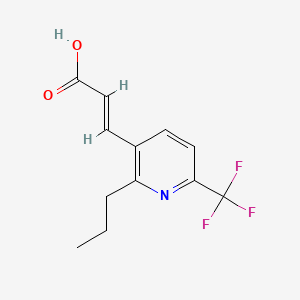

(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c1-2-3-9-8(5-7-11(17)18)4-6-10(16-9)12(13,14)15/h4-7H,2-3H2,1H3,(H,17,18)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCIJHJOEHBPBF-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

Abstract

(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid[1][2] is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of a trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and bioavailability in drug candidates, while the acrylic acid moiety serves as a versatile handle for further chemical modification. This guide provides a comprehensive overview of robust and plausible synthetic pathways for this target molecule. We will explore two primary strategies centered on the late-stage installation of the acrylic acid side chain: the Knoevenagel-Doebner condensation of a key aldehyde intermediate and the Mizoroki-Heck cross-coupling of a key halopyridine intermediate. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction

The synthesis of multi-substituted pyridine rings is a cornerstone of modern synthetic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. The target molecule, (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid (CAS 1005174-17-3), presents a noteworthy synthetic challenge due to its specific substitution pattern. The key difficulties lie in the regioselective construction of the 2-propyl, 3-acrylic acid, 6-trifluoromethyl pyridine core and the stereoselective formation of the thermodynamically favored (E)-alkene. This guide is designed to provide drug development professionals and synthetic chemists with a detailed technical framework for approaching this synthesis, grounded in established chemical principles and authoritative literature.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points at the acrylic acid side chain. This approach simplifies the complex target into more readily accessible key intermediates, defining the strategic foundation for the forward synthesis.

-

Disconnection via Condensation Logic: The carbon-carbon double bond of the acrylic acid can be traced back to a condensation reaction between an aldehyde and a dicarboxylic acid derivative. This leads to Key Intermediate A: 2-Propyl-6-(trifluoromethyl)nicotinaldehyde .

-

Disconnection via Cross-Coupling Logic: The bond between the pyridine ring (C3) and the α-carbon of the acrylic acid can be formed via a palladium-catalyzed cross-coupling reaction. This retrosynthetic step points to Key Intermediate B: 3-Halo-2-propyl-6-(trifluoromethyl)pyridine .

These two intermediates form the basis of the synthetic pathways detailed in the following sections.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway I: Knoevenagel-Doebner Condensation Approach

This pathway is arguably one of the most direct methods for forming α,β-unsaturated carboxylic acids from aldehydes. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration[3]. The Doebner modification specifically utilizes malonic acid in the presence of pyridine, which catalyzes both the condensation and the subsequent decarboxylation to yield the desired acrylic acid, often with high (E)-selectivity[4].

Synthesis of Key Intermediate A: 2-Propyl-6-(trifluoromethyl)nicotinaldehyde

The synthesis of the requisite aldehyde is a critical multi-step process. A plausible route begins with a commercially available pyridine derivative, such as 2-chloro-6-(trifluoromethyl)pyridine.

-

Propylation via Cross-Coupling: The 2-chloro position can be selectively functionalized with a propyl group using a palladium-catalyzed Suzuki cross-coupling reaction. This reaction is well-suited for creating C(sp2)-C(sp3) bonds and tolerates a wide range of functional groups[5][6][7].

-

Directed Lithiation and Formylation: The resulting 2-propyl-6-(trifluoromethyl)pyridine can undergo regioselective C-H functionalization at the 3-position. This can be achieved through directed ortho-metalation, where the nitrogen atom of the pyridine ring directs a strong base (e.g., lithium diisopropylamide, LDA) to deprotonate the adjacent C3 position. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the aldehyde[8].

Knoevenagel-Doebner Condensation Protocol

This protocol describes the conversion of Key Intermediate A to the final product. The use of pyridine as both a base and solvent is common, though alternatives like triethylamine in toluene have been explored to avoid large quantities of carcinogenic pyridine.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-propyl-6-(trifluoromethyl)nicotinaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Add anhydrous pyridine as the solvent (approx. 0.2 M concentration of the aldehyde).

-

Add piperidine (0.1 eq) as a co-catalyst to facilitate the initial condensation.

-

Heat the reaction mixture to reflux (approx. 115 °C) and stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS for the disappearance of the aldehyde.

-

After completion, cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture with cold 3 M HCl (aq) until a precipitate forms and the pH is ~2-3.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold acetone to remove residual impurities.

-

Dry the solid under vacuum to yield (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be required for further purification.

Caption: Workflow for the Knoevenagel-Doebner condensation.

Synthesis Pathway II: Mizoroki-Heck Cross-Coupling Approach

This pathway relies on the powerful Mizoroki-Heck reaction to form the C-C bond between the pyridine ring and the acrylate moiety. The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene and is renowned for its excellent stereoselectivity, typically affording the (E)-isomer as the major product[9][10][11]. The synthesis culminates in a saponification step to convert the acrylate ester into the target carboxylic acid.

Synthesis of Key Intermediate B: 3-Halo-2-propyl-6-(trifluoromethyl)pyridine

The synthesis of this key halo-pyridine intermediate follows a similar initial step to Pathway I but diverges in the functionalization of the 3-position.

-

Propylation: As before, 2-chloro-6-(trifluoromethyl)pyridine is coupled with a propyl-organometallic reagent (e.g., propylboronic acid or propylmagnesium bromide[12]) to yield 2-propyl-6-(trifluoromethyl)pyridine.

-

Directed Halogenation: Following the directed ortho-metalation with LDA as described in section 3.1, the resulting lithiated intermediate is quenched with an electrophilic halogenating agent, such as iodine (I₂) or 1,2-dibromoethane, to install a bromine or iodine atom at the 3-position. Aryl iodides and bromides are both excellent substrates for the Heck reaction[9].

Mizoroki-Heck Reaction Protocol

This protocol details the coupling of Key Intermediate B with an acrylate ester. Ethyl or butyl acrylate are common choices[13].

Experimental Protocol:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-2-propyl-6-(trifluoromethyl)pyridine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq).

-

Add a suitable solvent, such as anhydrous DMF or acetonitrile.

-

Add ethyl acrylate (1.5 eq) followed by a base, typically a hindered amine like triethylamine (Et₃N, 2.0 eq) or a carbonate base like cesium carbonate (Cs₂CO₃)[13].

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate ethyl (E)-3-(2-propyl-6-(trifluoromethyl)pyridin-3-yl)acrylate.

Saponification Protocol

The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

-

Dissolve the purified ethyl acrylate from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl (aq).

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Caption: Workflow for the Mizoroki-Heck and saponification sequence.

Comparative Analysis and Data Summary

Choosing between these two pathways depends on factors such as step economy, reagent availability, and scalability.

| Feature | Pathway I: Knoevenagel-Doebner | Pathway II: Mizoroki-Heck |

| Key C-C Formation | Aldehyde + Malonic Acid | Aryl Halide + Alkene |

| Stereoselectivity | Generally high (E), thermodynamically controlled. | Generally high (E), controlled by syn-elimination mechanism[9]. |

| Number of Steps | Fewer steps if the aldehyde is readily available. The condensation is a one-pot conversion to the acid. | More steps due to the final saponification. |

| Reagents & Catalysts | Uses stoichiometric malonic acid and a base (pyridine). No transition metals required for the final step. | Requires a palladium catalyst, ligand, and base. Potential for metal contamination in the final product. |

| Key Intermediate | 2-Propyl-6-(trifluoromethyl)nicotinaldehyde | 3-Halo-2-propyl-6-(trifluoromethyl)pyridine |

| Potential Issues | Handling large volumes of pyridine; potential side reactions of the aldehyde. | Cost and toxicity of palladium catalysts; purification from phosphine oxides. |

| Overall Yield | Highly dependent on the efficiency of the aldehyde synthesis. | Can be very high-yielding if the Heck coupling and saponification are optimized. |

Conclusion

Both the Knoevenagel-Doebner condensation and the Mizoroki-Heck cross-coupling represent viable and robust strategies for the synthesis of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid.

-

Pathway I (Knoevenagel-Doebner) is more atom-economical and direct in its final step. It is an excellent choice if the key aldehyde intermediate can be synthesized efficiently, as it avoids the use of transition metal catalysts for the crucial C-C bond formation.

-

Pathway II (Mizoroki-Heck) offers greater modularity, as the Heck reaction is exceptionally reliable and well-documented for a vast range of substrates. While it involves an additional saponification step, the high efficiency and stereoselectivity of the Heck coupling make it a powerful and dependable alternative.

The ultimate choice of synthetic route will be guided by the specific expertise of the research team, the availability and cost of starting materials, and the scale of the synthesis. Both pathways provide a solid foundation for accessing this valuable chemical building block for further research and development.

References

-

ResearchGate. (n.d.). Hydrolysis of alkyl α‐trifluoromethylacrylates. Retrieved from [Link]

- Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.

-

MDPI. (2018, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

PubMed. (2023, January 9). Hydrolysis of Poly(fluoroacrylate) Thin Films Synthesized from the Vapor Phase. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

PubMed. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

-

ACS Publications. (n.d.). Reaction of N-Vinylic Phosphazenes with α,β-Unsaturated Aldehydes. Azatriene-Mediated Synthesis of Dihydropyridines and Pyridines Derived from β-Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

ACS Publications. (n.d.). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Patsnap. (n.d.). 2-chloro pyridine preparation method - Eureka. Retrieved from [Link]

-

NIH - PMC. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

ACS Publications. (2016, October 12). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. Retrieved from [Link]

-

RSC Publishing. (n.d.). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 2433-65-0 | Ethyl (E)-3-(1H-pyrrol-2-yl)acrylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 16). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Advances in the (co)polymerization of 2-trifluoromethacrylic acid and alkyl 2-trifluoro methacrylates. Retrieved from [Link]

-

Digital Scholarship@UNLV. (2019, November 15). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

-

NIH - PMC. (2022, September 15). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Retrieved from [Link]

- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

-

NIH - PMC. (n.d.). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

IUCr. (n.d.). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

- Google Patents. (n.d.). EP3480182A1 - Acrylic acid production methods.

-

ResearchGate. (n.d.). Functionalization of pyridines. Retrieved from [Link]

-

RSC Publishing. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

Sources

- 1. (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid | 1005174-17-3 [sigmaaldrich.com]

- 2. (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic ac… [cymitquimica.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Grignard reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

Unlocking the Channel: A Technical Guide to the Mechanism of Action of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid, a Potent CFTR Potentiator

For distribution to researchers, scientists, and drug development professionals.

Abstract

Cystic Fibrosis (CF), a life-shortening genetic disorder, is characterized by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to dysfunctional or absent CFTR protein. This protein is a crucial anion channel, and its impairment disrupts ion and water transport across epithelial surfaces, resulting in multi-organ pathology. A new frontier in CF therapy involves small molecules that directly target the defective CFTR protein. This technical guide provides an in-depth exploration of the mechanism of action of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid , a potent CFTR potentiator. We will delve into its molecular interactions, the downstream cellular consequences, and the experimental methodologies used to elucidate its function.

Introduction: The Challenge of Cystic Fibrosis and the Dawn of CFTR Modulators

Cystic Fibrosis is caused by mutations in the CFTR gene, which encodes an ATP-binding cassette (ABC) transporter that functions as a chloride and bicarbonate channel on the apical membrane of epithelial cells.[1][2] These mutations lead to a range of defects, including reduced protein production, improper folding and trafficking (most common, e.g., F508del mutation), and impaired channel gating. The resulting ion transport imbalance leads to thick, sticky mucus in the lungs, pancreas, and other organs, causing chronic infections, inflammation, and progressive organ damage.[2]

The advent of CFTR modulator therapies has revolutionized CF treatment by addressing the underlying protein defect.[3] These small molecules are broadly classified as:

-

Correctors: These molecules aid in the proper folding and trafficking of mutated CFTR protein to the cell surface.[4]

-

Potentiators: These molecules enhance the opening probability (gating) of the CFTR channels that are already present at the cell surface.[4]

This guide focuses on (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid , a compound identified as a highly potent CFTR potentiator.[5] Understanding its precise mechanism of action is paramount for its potential therapeutic application and for the rational design of future CFTR modulators.

Core Mechanism of Action: Potentiation of the CFTR Channel

(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid, also known in some commercial contexts as CFTR corrector 6 , functions as a powerful CFTR potentiator.[5][6] Its primary mechanism is to increase the open probability of the CFTR ion channel, thereby augmenting the transepithelial flow of chloride ions.[7]

Molecular Interaction and Binding Site

While direct structural studies of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid bound to the CFTR protein are not yet publicly available, its function as a potentiator suggests a direct interaction with the CFTR protein. The binding of potentiators is thought to induce a conformational change that stabilizes the open state of the channel.

The pyridine moiety within the compound's structure is a common feature in various CFTR modulators, suggesting its importance in the interaction with the protein.[8][9]

Downstream Cellular Effects

By increasing the open probability of the CFTR channel, (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid directly addresses the gating defect seen in many CFTR mutations. This leads to a cascade of beneficial downstream effects at the cellular and tissue level:

-

Increased Chloride and Bicarbonate Efflux: The primary consequence is an enhanced flow of chloride and bicarbonate ions out of the epithelial cells.

-

Improved Hydration of the Airway Surface Liquid (ASL): The increased ion movement drives water out of the cells, hydrating the mucus layer. This reduces mucus viscosity, making it easier to clear from the airways.

-

Restoration of Mucociliary Clearance: A properly hydrated ASL is essential for the coordinated beating of cilia to move mucus and trapped pathogens out of the lungs.

-

Amelioration of the Vicious Cycle of Infection and Inflammation: By improving mucus clearance, the compound helps to reduce the bacterial load and the subsequent chronic inflammatory response that characterizes CF lung disease.[10]

Experimental Validation: Elucidating the Potentiator Activity

The characterization of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid as a CFTR potentiator relies on a suite of specialized in vitro assays. These experiments are designed to measure the function of the CFTR channel in a controlled laboratory setting.

Potency Assessment in Cellular Models

The potency of this compound has been demonstrated in various cell-based assays. Notably, it has been reported to have EC₅₀ values of 1.25 nM in primary cystic fibrosis human bronchial epithelial (CF hBE) cells and 1.27 nM in Fischer rat thyroid (FRT) cell lines expressing mutant CFTR.[5] These exceptionally low EC₅₀ values indicate a very high potency.

| Cell Line | CFTR Mutation | EC₅₀ |

| Primary CF human Bronchial Epithelial (CF hBE) cells | Not specified | 1.25 nM |

| Fischer Rat Thyroid (FRT) cell lines | Not specified | 1.27 nM |

Key Experimental Protocols

The following are representative protocols for assays commonly used to characterize CFTR potentiators. The causality behind the experimental choices is highlighted to provide a deeper understanding of the scientific process.

3.2.1. Ussing Chamber Assay

This electrophysiological technique is a gold-standard for measuring ion transport across epithelial cell monolayers.

-

Rationale: The Ussing chamber allows for the direct measurement of the short-circuit current (Isc), which is a quantitative measure of net ion transport across the epithelium. By isolating the electrical properties of the cell layer, researchers can specifically assess the activity of ion channels like CFTR.

-

Protocol:

-

Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports until they form a polarized and differentiated monolayer with high electrical resistance.

-

Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral sides into two fluid-filled compartments. Both sides are bathed in identical physiological saline solutions.

-

Voltage Clamp: The transepithelial voltage is clamped at 0 mV using an external circuit, and the resulting short-circuit current (Isc) is continuously measured.

-

CFTR Activation and Potentiation:

-

A cAMP agonist (e.g., forskolin) is added to the basolateral side to activate CFTR. This results in an initial increase in Isc.

-

(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is then added to the apical side in increasing concentrations. A further, dose-dependent increase in Isc indicates potentiation of the CFTR channel.

-

-

CFTR Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.

-

3.2.2. Patch-Clamp Electrophysiology

This technique allows for the study of single ion channels, providing detailed information about their gating properties.

-

Rationale: By isolating a small "patch" of the cell membrane containing one or a few ion channels, the patch-clamp technique enables the direct observation of the opening and closing events of individual channels. This is crucial for definitively classifying a compound as a potentiator, as it directly measures the increase in the channel's open probability.

-

Protocol:

-

Cell Preparation: A cell expressing the CFTR channel of interest is identified under a microscope.

-

Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane.

-

Seal Formation: Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the membrane, electrically isolating the patch of membrane.

-

Recording Configuration: The "cell-attached" or "excised-patch" configuration can be used. In the excised-patch configuration, the patch of membrane is pulled away from the cell, allowing for the controlled application of compounds to the intracellular face of the channel.

-

Data Acquisition: The current flowing through the channel(s) in the patch is recorded. The opening and closing of individual channels are observed as step-like changes in the current.

-

Compound Application: (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is perfused onto the patch, and the changes in channel gating (increased open time, decreased closed time) are recorded and analyzed.

-

3.2.3. Membrane Potential-Sensing Fluorescent Assays

These are higher-throughput assays that use fluorescent dyes to indirectly measure ion channel activity.

-

Rationale: Changes in ion flow across the cell membrane lead to changes in the membrane potential. Fluorescent dyes that are sensitive to membrane potential can be used to report on the activity of ion channels in a large number of cells simultaneously, making this method suitable for screening and initial characterization of compounds.

-

Protocol:

-

Cell Plating: Cells expressing the target CFTR mutant are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye.

-

Assay Buffer: The cell culture medium is replaced with an appropriate assay buffer.

-

Compound Addition: The potentiator compound is added to the wells.

-

CFTR Activation: A stimulus (e.g., forskolin) is added to activate the CFTR channels.

-

Fluorescence Reading: The change in fluorescence intensity is measured over time using a plate reader. An increase in CFTR-mediated chloride efflux will cause membrane depolarization, leading to a change in the fluorescence of the dye.

-

Conclusion and Future Directions

(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid has been identified as a highly potent CFTR potentiator, demonstrating its ability to significantly increase the activity of the CFTR ion channel in preclinical models. Its low nanomolar potency makes it a compound of significant interest for the development of novel therapies for Cystic Fibrosis.

Future research should focus on:

-

Structural Biology: Determining the co-crystal structure of the compound bound to the CFTR protein to elucidate the precise binding site and the conformational changes it induces.

-

In Vivo Efficacy: Evaluating the compound's efficacy in animal models of Cystic Fibrosis to assess its pharmacokinetic and pharmacodynamic properties and its impact on disease-relevant endpoints.

-

Combination Therapies: Investigating the synergistic effects of this potentiator when used in combination with CFTR correctors to rescue the function of the most common CF-causing mutation, F508del.

The continued investigation of potent CFTR modulators like (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid holds great promise for the development of transformative treatments for individuals living with Cystic Fibrosis.

References

-

Cystic Fibrosis Foundation. (n.d.). CFTR Modulator Therapies. Retrieved from [Link]

-

Cystic Fibrosis Foundation. (2016, December 9). How CFTR Modulators Work for People With One F508del Mutation [Video]. YouTube. [Link]

- Bridges, R. J., & Frizzell, R. A. (1994). Pyridine Nucleotide Redox Potential Modulates Cystic Fibrosis Transmembrane Conductance Regulator Cl- Conductance. The Journal of biological chemistry, 269(12), 8747–8750.

- Gees, M., Musch, S., Van der Plas, S., Wesse, A. S., Vandevelde, A., Verdonck, K., ... & Conrath, K. (2018). Identification and Characterization of Novel CFTR Potentiators. Frontiers in pharmacology, 9, 1221.

-

Immunomart. (n.d.). CFTR corrector 6. Retrieved from [Link]

- Peters, K. W., & Galietta, L. J. (2024). A uniquely efficacious type of CFTR corrector with complementary mode of action. Cell, 187(5), 1185–1202.e22.

- VanDevanter, D. R. (2021). The march towards CFTR modulator access for all people with CF: The end of the beginning. Journal of cystic fibrosis : official journal of the European Cystic Fibrosis Society, 20(2), 185–187.

- Park, J. K., Shrivastava, A., Zhang, C., Pollok, B. A., Finkbeiner, W. E., Gibb, E. R., ... & Illek, B. (2020). Functional Profiling of CFTR-Directed Therapeutics Using Pediatric Patient-Derived Nasal Epithelial Cell Models. ERJ open research, 6(3), 00115-2020.

- Egan, M. E. (2020). Cystic fibrosis transmembrane conductance receptor modulator therapy in cystic fibrosis, an update.

- European Patent Office. (n.d.). EP3480182A1 - Acrylic acid production methods. Google Patents.

- Sousa, L., & Servidoni, M. F. (2022). CFTR Modulator Therapies: Potential Impact on Airway Infections in Cystic Fibrosis. International journal of molecular sciences, 23(15), 8243.

- Morales, M. M., Capella, M. A., & Lopes, A. G. (2017). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta crystallographica.

-

Jigs Chemical. (n.d.). (E)-3-(2-(trifluoroMethyl)phenyl)acrylic acid. Retrieved from [Link]

-

U.S. Food & Drug Administration. (n.d.). Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. Retrieved from [Link]

- Jarag, K. J., Mali, S. N., Raundal, S. B., & Gaikwad, D. D. (2016). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta crystallographica.

- Ameduri, B. (2018). Advances in the (co)

-

Chemball.com. (n.d.). Buy Bulk Acrylic Acid from Manufacturing Company. Retrieved from [Link]

- El-Ghezemy, M. T., Al-Hussain, S. A., & El-shishtawy, R. M. (2018). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Acta crystallographica.

-

MOLBASE. (n.d.). (E)-3-(2-Chloro-6-methyl-phenylcarbamoyl)-acrylic acid propyl ester. Retrieved from [Link]

-

Hebei Summedchem Co., Ltd. (n.d.). (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid. Retrieved from [Link]

Sources

- 1. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cff.org [cff.org]

- 3. Cystic fibrosis transmembrane conductance receptor modulator therapy in cystic fibrosis, an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CFTR corrector 6 - Immunomart [immunomart.com]

- 7. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The march towards CFTR modulator access for all people with CF: The end of the beginning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridine nucleotide redox potential modulates cystic fibrosis transmembrane conductance regulator Cl- conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

biological activity of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

An In-depth Technical Guide to the Biological Activity of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

Foreword: Unveiling the Therapeutic Potential of a Novel Chemical Entity

To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a comprehensive technical guide to understanding and evaluating the potential biological activity of the novel compound, (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid. While direct experimental data on this specific molecule is not yet publicly available, its unique chemical architecture, combining a trifluoromethylpyridine (TFMP) core with an acrylic acid moiety, provides a strong rationale for investigating its therapeutic promise. This guide will, therefore, extrapolate from the well-documented activities of its constituent chemical classes to propose a robust framework for its biological characterization.

The strategic incorporation of a trifluoromethyl group into heterocyclic compounds like pyridine has been a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1] Similarly, acrylic acid derivatives have a rich history in drug discovery, demonstrating a wide array of biological effects, including anti-inflammatory, antioxidant, and potent anticancer properties.[2] The convergence of these two pharmacologically significant scaffolds in "(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid" presents a compelling case for its exploration as a novel therapeutic agent.

This guide is structured to provide not just a theoretical overview, but a practical, step-by-step approach to elucidating the compound's mechanism of action and biological effects. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is part of a self-validating system to build a comprehensive and trustworthy biological profile of this promising molecule.

Part 1: The Scientific Rationale - Deconstructing the Molecule for Predicted Activity

The molecular structure of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is a deliberate amalgamation of two key pharmacophores: the trifluoromethylpyridine ring and the acrylic acid side chain. Understanding the established biological roles of these components is fundamental to predicting the potential activities of the parent molecule.

The Trifluoromethylpyridine (TFMP) Core: A Privileged Scaffold in Drug Discovery

The TFMP moiety is a well-established structural motif in a multitude of biologically active compounds, spanning both the pharmaceutical and agrochemical industries.[3][4][5][6] The presence of the trifluoromethyl group (-CF3) is not merely an incidental substitution; it imparts a unique set of physicochemical properties that can profoundly influence a molecule's biological behavior:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an extended in vivo half-life.[1]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[1]

-

Target Binding: The electron-withdrawing nature of the -CF3 group can alter the electronic properties of the pyridine ring, potentially leading to stronger and more specific interactions with biological targets, such as enzyme active sites or protein-protein interfaces.[1]

Notably, TFMP derivatives have demonstrated promising activity as kinase inhibitors , targeting signaling pathways that are often dysregulated in cancer.[1] This provides a strong impetus to investigate the potential of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid as an anticancer agent.

The Acrylic Acid Moiety: A Versatile Pharmacophore with Diverse Activities

The acrylic acid functional group is another key player in the predicted biological profile of our target compound. Derivatives of acrylic acid are known to exhibit a broad spectrum of pharmacological effects:

-

Anti-inflammatory and Antioxidant Properties: Many acrylic acid derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and lipoxygenase (LOX).[7] Their ability to scavenge free radicals also points to potential antioxidant effects.

-

Anticancer Activity: A significant body of research highlights the anticancer potential of acrylic acid derivatives.[2][8] Mechanistically, these compounds have been shown to induce apoptosis (programmed cell death) and interfere with the dynamics of the cellular cytoskeleton by inhibiting tubulin polymerization.[2][8]

The presence of the acrylic acid moiety in our target compound therefore suggests that it may possess anti-inflammatory and, most notably, anticancer properties.

Synergy of the Scaffolds: A Hypothesis for Biological Activity

The combination of the TFMP core and the acrylic acid side chain in (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid suggests a synergistic potential. The TFMP moiety could serve to guide the molecule to specific intracellular targets, such as kinases, while the acrylic acid component could contribute to its cytotoxic or anti-inflammatory effects. A plausible, yet hypothetical, mechanism of action could involve the modulation of a key signaling pathway implicated in both cancer and inflammation.

Part 2: A Practical Guide to Biological Evaluation

To systematically investigate the , a tiered approach is recommended. This section outlines a series of robust, field-proven experimental protocols designed to first screen for broad activity and then to dissect the specific mechanism of action.

Initial Screening: Assessing Cytotoxicity and Anti-inflammatory Potential

The initial phase of evaluation should focus on establishing the compound's general bioactivity at the cellular level.

Table 1: Proposed Initial Biological Screening Assays

| Potential Biological Activity | Recommended In Vitro Assay | Cell Lines/System | Key Parameters to Measure |

| Anticancer/Cytotoxic | MTT or MTS Assay | Panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) | IC50 (half-maximal inhibitory concentration) |

| Anti-inflammatory | Lipoxygenase (LOX) Inhibition Assay | Soybean lipoxygenase (commercially available kit) | IC50 |

| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) Inhibition Assay | Ovine or human COX-1 and COX-2 (commercially available kits) | IC50 for each isoform |

| Antimicrobial | Broth Microdilution Assay | Panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) | MIC (Minimum Inhibitory Concentration) |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer and non-cancerous cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Mechanistic Elucidation: Probing the Molecular Target

Should the initial screening reveal significant anticancer activity, the next logical step is to investigate the underlying mechanism of action. Based on the known properties of the TFMP and acrylic acid moieties, the following assays are proposed.

Table 2: Proposed Mechanistic Assays for Anticancer Activity

| Mechanistic Question | Recommended Assay | Methodology | Expected Outcome |

| Does the compound induce apoptosis? | Annexin V-FITC/Propidium Iodide (PI) Staining | Flow cytometry | Quantification of early apoptotic, late apoptotic, and necrotic cells |

| Does the compound affect the cell cycle? | Propidium Iodide (PI) Staining and Flow Cytometry | Flow cytometry | Determination of the percentage of cells in G0/G1, S, and G2/M phases |

| Does the compound inhibit tubulin polymerization? | In Vitro Tubulin Polymerization Assay | Fluorescence-based assay using purified tubulin | Measurement of the rate and extent of tubulin polymerization |

| Does the compound inhibit protein kinases? | Kinase Inhibition Assay Panel | In vitro radiometric or fluorescence-based assays against a panel of kinases | Identification of specific kinases inhibited by the compound |

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

-

Cell Treatment: Treat the cancer cell line of interest with (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate the cell populations to distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Part 3: Concluding Remarks and Future Directions

The novel chemical entity, (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid, stands at the intersection of two well-validated pharmacophores. The scientific rationale for its investigation as a potential therapeutic agent, particularly in the realms of oncology and inflammation, is compelling. The experimental framework outlined in this guide provides a clear and logical path forward for its biological characterization.

Should this compound demonstrate promising in vitro activity, further preclinical development would be warranted. This would include in vivo efficacy studies in animal models of cancer or inflammation, as well as comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.

The journey from a novel molecule to a clinically approved therapeutic is long and arduous. However, with a systematic and scientifically rigorous approach, the true potential of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid can be unlocked.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., Geromichalos, G., & Papageorgiou, A. (2011). Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. European Journal of Medicinal Chemistry, 46(1), 191-200.

- Okamoto, H., & Tsubata, K. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 69-79.

- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

- Singh, B., Sharma, G., & Muthu, M. S. (2020). Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. Pharmaceutical and Medical Research, 8(2), 114-124.

- Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39088–39103.

- Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39088–39103.

- Kaitai Petrochemical. (2025). What are the applications of acrylic acid in medicine?. Blog - Kaitai Petrochemical.

- Zheng, Z., Dai, A., Wang, H., Li, Y., & Yang, G. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4843–4854.

- Zheng, Z., Dai, A., Wang, H., Li, Y., & Yang, G. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kaitai-pec.com [kaitai-pec.com]

A Technical Guide to the Spectroscopic Analysis of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

Introduction and Scientific Context

(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid (CAS 1005174-17-3) is a highly functionalized heterocyclic compound. Its structure, featuring a substituted pyridine ring linked to an acrylic acid moiety, marks it as a valuable synthetic intermediate in medicinal and materials chemistry. Notably, this molecule has been cited in patent literature as a precursor in the synthesis of complex pharmaceutical agents[1][2][3][4][5]. The precise arrangement of its functional groups—a lipophilic propyl group, a potent electron-withdrawing trifluoromethyl group, and a reactive acrylic acid—necessitates rigorous structural confirmation, for which spectroscopic methods are the gold standard.

This guide provides an in-depth analysis of the expected spectroscopic signature of this molecule. While primary experimental spectra for this specific intermediate are not widely published, this document leverages established principles of spectroscopy and data from structurally related analogs to present a robust, predictive characterization. The methodologies and interpretations herein are designed to equip researchers in drug development and chemical synthesis with the knowledge to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Properties:

-

Chemical Formula: C₁₂H₁₂F₃NO₂

-

Molecular Weight: 259.22 g/mol

-

Appearance: Expected to be a white to yellow powder or crystalline solid[6].

Figure 1. Chemical Structure of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, vinylic, aliphatic, and carboxylic acid protons. The chemical shifts are heavily influenced by the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen, and the stereochemistry of the acrylic acid.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

|---|---|---|---|---|

| ~11-12 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically broad and downfield. Its exact shift is highly dependent on solvent and concentration. |

| ~8.15 | Doublet | 1H | H-4 (Pyridine) | This proton is ortho to the acrylic acid substituent and meta to the CF₃ group. It is expected to be the most downfield of the pyridine protons. |

| ~7.80 | Doublet, J ≈ 16.0 Hz | 1H | H-β (Vinyl) | The trans (E) configuration leads to a large coupling constant between the two vinyl protons. This proton is deshielded by the adjacent pyridine ring. |

| ~7.60 | Doublet | 1H | H-5 (Pyridine) | This proton is coupled to H-4 and is deshielded by the adjacent CF₃ group. |

| ~6.40 | Doublet, J ≈ 16.0 Hz | 1H | H-α (Vinyl) | Coupled to H-β with a characteristic large J-value confirming the E-isomer. This proton is shielded relative to H-β due to its position relative to the carbonyl. |

| ~2.90 | Triplet | 2H | -CH₂- (Propyl) | The methylene group adjacent to the electron-deficient pyridine ring will be the most downfield signal of the propyl chain. |

| ~1.80 | Sextet | 2H | -CH₂- (Propyl) | The central methylene group of the propyl chain, split by the adjacent CH₂ and CH₃ groups. |

| ~1.00 | Triplet | 3H | -CH₃ (Propyl) | The terminal methyl group of the propyl chain, appearing in the typical aliphatic region. |

Predicted ¹³C NMR Spectrum

The carbon spectrum will confirm the carbon skeleton and the presence of key functional groups. The quaternary carbon attached to the CF₃ group will be a key signal.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

|---|---|---|

| ~170.0 | C=O (Acid) | Typical chemical shift for a carboxylic acid carbonyl. |

| ~162.0 | C-2 (Pyridine) | Carbon bearing the propyl group, shifted downfield by the adjacent nitrogen. |

| ~151.0 (q) | C-6 (Pyridine) | The carbon attached to the CF₃ group will be shifted downfield and appear as a quartet due to C-F coupling. |

| ~145.0 | C-β (Vinyl) | The vinyl carbon attached to the pyridine ring. |

| ~140.0 | C-4 (Pyridine) | Aromatic CH carbon. |

| ~133.0 | C-3 (Pyridine) | Quaternary carbon attached to the acrylic acid group. |

| ~122.0 (q) | CF₃ | The trifluoromethyl carbon itself will appear as a strong quartet with a large C-F coupling constant. |

| ~120.0 | C-5 (Pyridine) | Aromatic CH carbon, potentially showing a small quartet coupling to the CF₃ group. |

| ~118.0 | C-α (Vinyl) | The vinyl carbon attached to the carbonyl group. |

| ~39.0 | -CH₂- (Propyl) | Methylene carbon attached to the pyridine ring. |

| ~23.0 | -CH₂- (Propyl) | Central methylene carbon of the propyl group. |

| ~14.0 | -CH₃ (Propyl) | Terminal methyl carbon. |

NMR Acquisition Protocol

A standardized protocol ensures data reproducibility and quality.

Diagram 2: General workflow for solid-state FT-IR analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) would likely be used for this type of molecule.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺∙): The most critical peak will be the molecular ion at m/z 259 . Its presence confirms the molecular formula C₁₂H₁₂F₃NO₂. High-resolution MS (HRMS) would further confirm this with an exact mass measurement (predicted: 259.0793).

-

Key Fragmentation Pathways:

-

[M - 45]⁺ (m/z 214): Loss of the carboxyl group (∙COOH) is a very common fragmentation for carboxylic acids. This would be a prominent peak.

-

[M - 28]⁺ (m/z 231): Loss of ethylene from the propyl group via McLafferty rearrangement.

-

[M - 43]⁺ (m/z 216): Loss of the propyl radical (∙CH₂CH₂CH₃).

-

m/z 186: Fragment corresponding to the [2-propyl-6-(trifluoromethyl)pyridin-3-yl]⁺ cation after cleavage of the acrylic acid moiety.

-

Trustworthiness through Self-Validation: The combination of these spectroscopic techniques provides a self-validating system. The molecular formula determined by MS must be consistent with the integration and number of signals in the NMR spectra. The functional groups identified by IR must correspond to the chemical environments observed in the NMR data. For example, the broad O-H and strong C=O IR stretches validate the -COOH group whose proton and carbon are observed at ~12 ppm and ~170 ppm in the NMR spectra, respectively.

Conclusion: Synthesizing the Spectroscopic Evidence

The comprehensive, albeit predictive, spectroscopic analysis presented in this guide provides a detailed fingerprint for (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid. The anticipated ¹H NMR spectrum, with its characteristic large vinylic coupling constant, confirms the (E)-stereochemistry. The ¹³C and ¹⁹F NMR data would verify the substitution pattern on the pyridine ring, while IR spectroscopy confirms the essential carboxylic acid and trifluoromethyl functional groups. Finally, mass spectrometry anchors the entire analysis by confirming the molecular weight and predicting plausible fragmentation pathways. For any researcher synthesizing or utilizing this compound, the data and protocols outlined here serve as an authoritative reference for structural verification and quality control.

References

- Google Patents. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

- Google Patents. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

-

MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Available from: [Link]

- Google Patents. EP3162793B1 - Procédé de résolution chirale de ....

- Google Patents. CN106660949A - N‑[4‑(1‑氨基乙基)‑苯基]‑磺酰胺衍生物的手性拆分方法.

- Google Patents. 使用极性非质子溶剂的n-[4-(1-氨基乙基)苯基]磺酰胺衍生物的手性拆分方法.

-

Spectroscopy Magazine. Infrared Spectroscopy of Polymers X: Polyacrylates. Available from: [Link]

Sources

- 1. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 2. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 3. EP3162793B1 - Procédé de résolution chirale de dérivés n-[4-(1-aminoéthyl)-phényl]-sulfonamide - Google Patents [patents.google.com]

- 4. CN106660949A - Nâ[4â(1âæ°¨åºä¹åº)âè¯åº]âç£ºé °èºè¡çç©çææ§æåæ¹æ³ - Google Patents [patents.google.com]

- 5. CN108473418A - 使ç¨ææ§éè´¨å溶åçn-[4-(1-æ°¨åºä¹åº)è¯åº]ç£ºé °èºè¡çç©çææ§æåæ¹æ³ - Google Patents [patents.google.com]

- 6. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid

An In-Depth Technical Guide to (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic Acid: Synthesis, Properties, and Potential Applications

Foreword

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within this context, trifluoromethyl-substituted heterocycles, particularly pyridines, have emerged as privileged scaffolds in medicinal and agrochemical research. This guide provides a comprehensive technical overview of a specific member of this class, (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid , a molecule of interest for researchers and scientists in drug development. While the specific initial discovery and detailed historical account of this compound are not extensively documented in publicly accessible literature, this guide synthesizes available information and established chemical principles to provide a robust understanding of its synthesis, properties, and potential utility.

Compound Profile

| Identifier | Value |

| IUPAC Name | (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid |

| CAS Number | 1005174-17-3[1] |

| Molecular Formula | C₁₂H₁₂F₃NO₂ |

| Molecular Weight | 259.23 g/mol |

| Appearance | White to off-white solid |

Context of Discovery and Scientific Significance

The precise origins and first synthesis of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid are not detailed in prominent scientific literature. Its appearance in patents is primarily as a resolving agent for chiral separations, suggesting its prior existence as a commercially available, albeit specialized, chemical entity. The significance of this molecule, however, can be inferred from the broader importance of its structural motifs.

The trifluoromethylpyridine core is a key pharmacophore in numerous active pharmaceutical ingredients and agrochemicals. The trifluoromethyl group enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability. The pyridine ring serves as a versatile scaffold that can be functionalized to modulate biological activity and physicochemical properties. The acrylic acid moiety is a classic Michael acceptor and can participate in various chemical transformations, making it a valuable building block for the synthesis of more complex molecules. It is also a common feature in compounds designed to covalently interact with biological targets.

Plausible Synthetic Pathway: A Technical Deep-Dive

While a definitive, originally published synthesis is elusive, a highly plausible and efficient route to (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid can be constructed based on well-established synthetic methodologies. The most logical approach involves a Knoevenagel-Doebner condensation between the corresponding aldehyde precursor, 2-Propyl-6-(trifluoromethyl)pyridine-3-carbaldehyde , and malonic acid.

Synthesis of the Aldehyde Precursor

The synthesis of the key intermediate, 2-Propyl-6-(trifluoromethyl)pyridine-3-carbaldehyde, is itself a multi-step process that can be approached in various ways. A representative synthesis is outlined below, starting from a commercially available substituted picoline. The introduction of trifluoromethyl-substituted pyridines has been a significant area of research in agrochemical and pharmaceutical development.[2]

dot

Caption: Plausible synthetic route to the aldehyde precursor.

Knoevenagel-Doebner Condensation: The Final Step

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. The Doebner modification specifically utilizes pyridine as a base and solvent, which also facilitates the decarboxylation of the intermediate dicarboxylic acid when malonic acid is used as the active methylene compound.[3][4]

dot

Caption: Final step: Knoevenagel-Doebner Condensation.

Detailed Experimental Protocol (Representative)

Objective: To synthesize (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid from 2-Propyl-6-(trifluoromethyl)pyridine-3-carbaldehyde.

Materials:

-

2-Propyl-6-(trifluoromethyl)pyridine-3-carbaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine (catalytic amount)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Propyl-6-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 eq).

-

Add malonic acid (1.2 eq) and anhydrous pyridine (as solvent).

-

Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purified by column chromatography on silica gel.

-

Dry the purified product under vacuum to yield (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid as a solid.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The stereochemistry of the double bond can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum, which is typically larger for the E-isomer.

Potential Applications and Future Directions

Given the lack of specific biological data for (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid, its potential applications can be extrapolated from the known activities of structurally related compounds.

-

Medicinal Chemistry: The trifluoromethylpyridine scaffold is present in a number of kinase inhibitors and other targeted therapies. The acrylic acid moiety can act as a "warhead" for covalent inhibitors, which form a permanent bond with their target protein, often leading to enhanced potency and duration of action. This compound could therefore serve as a valuable starting point for the development of novel covalent inhibitors for various therapeutic targets. Research into other trifluoromethyl-pyridine derivatives has shown potential in areas such as anticancer agents.[][6][7]

-

Agrochemicals: Many modern pesticides and herbicides contain trifluoromethylpyridine cores due to their enhanced efficacy and metabolic stability.[2] The acrylic acid portion of the molecule could be further derivatized to generate novel agrochemicals with unique modes of action.

-

Materials Science: Acrylic acid derivatives are widely used as monomers in the synthesis of polymers. The incorporation of the fluorinated pyridine moiety could impart unique properties to these polymers, such as altered hydrophobicity, thermal stability, and refractive index.

Conclusion

(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is a specialized chemical compound whose full potential is yet to be explored in the public domain. While its specific history is not well-documented, its structure represents a confluence of privileged motifs in modern chemistry. The plausible and robust synthetic route outlined in this guide, based on the well-established Knoevenagel-Doebner condensation, provides a clear path for its preparation. For researchers in drug discovery and materials science, this molecule represents a valuable building block with the potential to contribute to the development of novel and innovative products. Further investigation into its biological activity and material properties is warranted and could unveil exciting new applications.

References

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

- Liu, X., Wei, S., et al. (2025). Discovery of novel 2,6-disubstituted-3-cyano-4-(trifluoromethyl)pyridine derivatives as potential anti-prostate cancer agents targeting BLM helicase. Journal of Molecular Structure, 1343, 142837.

-

Liu, Q., Wang, J., Kang, S. A., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.

- Ishida, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 343-353.

Sources

- 1. (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic ac… [cymitquimica.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7 [amp.chemicalbook.com]

An In-depth Technical Guide to (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic Acid Analogues and Derivatives: Potent Inhibitors of Sphingosine-1-Phosphate Lyase

This technical guide provides a comprehensive overview of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid and its analogues, a class of small molecules that have emerged as potent inhibitors of Sphingosine-1-phosphate lyase (S1PL). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and immunology. We will delve into the rationale behind their design, detailed synthetic methodologies, analytical characterization, and the biological evaluation of these compounds, with a focus on their potential therapeutic applications in autoimmune diseases and other inflammatory conditions.

Introduction: Targeting Sphingosine-1-Phosphate Lyase in Disease

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a myriad of physiological and pathophysiological processes, including lymphocyte trafficking, endothelial barrier function, and inflammation. The cellular and circulating levels of S1P are tightly controlled by a balance between its synthesis, catalyzed by sphingosine kinases (SphKs), and its degradation. Sphingosine-1-phosphate lyase (S1PL) is the key enzyme responsible for the irreversible catabolism of S1P, cleaving it into hexadecenal and ethanolamine phosphate.

Inhibition of S1PL presents a compelling therapeutic strategy. By blocking the degradation of S1P, S1PL inhibitors effectively increase its concentration in lymphoid tissues. This elevation of S1P levels leads to the internalization and downregulation of S1P receptor 1 (S1P1) on lymphocytes, which is essential for their egress from secondary lymphoid organs. The resulting sequestration of lymphocytes in the lymph nodes prevents their infiltration into sites of inflammation, thereby dampening the autoimmune response. This mechanism of action has positioned S1PL inhibitors as a promising new class of therapeutics for autoimmune disorders such as multiple sclerosis and psoriasis.

The core chemical scaffold, (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid, has been identified as a promising starting point for the development of potent and selective S1PL inhibitors. The strategic incorporation of a trifluoromethyl group on the pyridine ring and a propyl substituent at the 2-position, combined with the acrylic acid moiety, provides a unique combination of electronic and steric properties that contribute to high-affinity binding to the active site of S1PL.

Synthesis and Characterization of the Core Scaffold and its Analogues

The synthesis of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid and its derivatives is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic approach involves the preparation of a key intermediate, 2-propyl-6-(trifluoromethyl)nicotinaldehyde, followed by a Knoevenagel condensation to introduce the acrylic acid side chain.

Synthesis of the Key Intermediate: 2-Propyl-6-(trifluoromethyl)nicotinaldehyde

A robust and scalable synthesis for this key aldehyde intermediate is crucial for the exploration of this chemical space. While the direct synthesis is not extensively documented in readily available literature, a plausible and chemically sound approach can be devised based on established organometallic and pyridine chemistry. A potential synthetic route is outlined below:

Diagram of the Proposed Synthetic Workflow for 2-Propyl-6-(trifluoromethyl)nicotinaldehyde

Caption: Proposed synthetic workflow for the key aldehyde intermediate.

Detailed Protocol:

-

Propylation of 2-Chloro-6-(trifluoromethyl)pyridine: To a solution of 2-chloro-6-(trifluoromethyl)pyridine in an anhydrous ethereal solvent such as tetrahydrofuran (THF), a suitable palladium catalyst (e.g., Pd(PPh₃)₄) is added. The mixture is then treated with a solution of propylmagnesium bromide in THF at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, 2-propyl-6-(trifluoromethyl)pyridine, is extracted with an organic solvent.

-

Formylation to Yield the Aldehyde: The 2-propyl-6-(trifluoromethyl)pyridine is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of n-butyllithium in hexanes is then added dropwise to effect lithiation at the 3-position of the pyridine ring. After stirring for a period to ensure complete lithiation, anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture. The reaction is allowed to warm to room temperature and then quenched with water. The desired product, 2-propyl-6-(trifluoromethyl)nicotinaldehyde, is isolated by extraction and purified by column chromatography.

Knoevenagel Condensation for the Synthesis of the Final Compound

The final step in the synthesis of the title compound is a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. The Doebner modification of the Knoevenagel condensation is particularly well-suited for this transformation, utilizing malonic acid as the active methylene component and a basic catalyst in a suitable solvent.[1][2]

Diagram of the Knoevenagel Condensation

Caption: Knoevenagel condensation to form the final acrylic acid derivative.

Detailed Protocol:

-

A mixture of 2-propyl-6-(trifluoromethyl)nicotinaldehyde and malonic acid is prepared in a solvent such as pyridine, which also acts as a base.

-

A catalytic amount of a stronger base, typically piperidine, is added to the mixture.

-

The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC. The reaction proceeds via the formation of an intermediate vinylogous carboxylic acid, which then undergoes decarboxylation under the reaction conditions to yield the desired α,β-unsaturated carboxylic acid.

-

Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of Analogues and Derivatives

The synthesized compounds must be rigorously characterized to confirm their structure and purity. The following analytical techniques are essential:

| Analytical Technique | Purpose | Expected Observations for the Core Scaffold |

| ¹H NMR | To determine the proton environment and confirm the stereochemistry of the double bond. | Signals corresponding to the propyl group, aromatic protons on the pyridine ring, and the vinyl protons of the acrylic acid moiety. A large coupling constant (typically >15 Hz) between the vinyl protons confirms the (E)-stereochemistry. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the aliphatic carbons of the propyl group, the aromatic carbons of the pyridine ring (including the carbon of the trifluoromethyl group), the olefinic carbons, and the carboxylic acid carbon. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₂F₃NO₂. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. |